Ethyl 6-(((3,4-dimethylphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

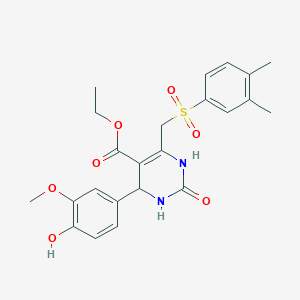

This compound belongs to the tetrahydropyrimidine (THPM) class, characterized by a six-membered ring with two nitrogen atoms (positions 1 and 3) and substituents at positions 4, 5, and 5. Key structural features include:

- Position 5: An ethyl carboxylate ester, enhancing solubility and serving as a metabolic liability.

- Position 6: A ((3,4-dimethylphenyl)sulfonyl)methyl group, introducing electron-withdrawing and steric effects.

Its synthesis likely involves a Biginelli-like multicomponent reaction, with modifications to introduce the sulfonylmethyl group .

Properties

IUPAC Name |

ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O7S/c1-5-32-22(27)20-17(12-33(29,30)16-8-6-13(2)14(3)10-16)24-23(28)25-21(20)15-7-9-18(26)19(11-15)31-4/h6-11,21,26H,5,12H2,1-4H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATGPAKHJVMSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)CS(=O)(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(((3,4-dimethylphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its structure, synthesis, and biological effects based on recent studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 474.5 g/mol. Its structure includes a tetrahydropyrimidine ring, which is significant for its biological activity due to the presence of various functional groups that may interact with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 474.5 g/mol |

| CAS Number | 902520-60-9 |

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans due to the presence of specific substituents like methoxy groups .

Case Study:

In a comparative study, a series of synthesized pyrimidine derivatives were tested for their antibacterial activity. One compound demonstrated higher efficacy than standard antibiotics such as penicillin against Gram-positive bacteria .

Antitumor Activity

Pyrimidine derivatives are also explored for their antitumor potential. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways. For instance, compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cell lines in vitro .

Research Findings:

A study highlighted that certain pyrimidine derivatives achieved IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the sulfonyl group and hydroxymethoxy phenyl moiety enhances its interaction with biological targets.

Key Observations:

- Sulfonamide Group: Contributes to antibacterial properties.

- Hydroxymethoxy Substituents: Enhance solubility and bioavailability.

- Tetrahydropyrimidine Core: Essential for maintaining the structural integrity necessary for biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares the target compound with structurally related tetrahydropyrimidine derivatives:

Key Observations:

Position 4 Substituents: The 4-hydroxy-3-methoxyphenyl group (target compound and Compound A) is associated with antioxidant and anticancer properties due to its phenolic and methoxy functionalities .

Synthetic Routes :

- Most analogs are synthesized via the Biginelli reaction, using aldehydes, urea/thiourea, and β-keto esters .

- The sulfonylmethyl group likely requires post-synthetic sulfonation or coupling with a sulfonyl chloride precursor, adding complexity compared to alkylation steps for methyl groups .

Bioactivity and Applications: Compounds with hydroxy-methoxyphenyl groups (target, Compound A) show promise in cancer research, possibly due to interactions with DNA topoisomerases or redox pathways .

Research Findings and Implications

- Structural Clustering : Hierarchical clustering based on bioactivity profiles () suggests that the target compound may group with sulfonamide-containing molecules, indicating shared mechanisms (e.g., protein target inhibition) .

- Molecular Dynamics: Computational studies () using Tanimoto/Dice indices could quantify similarities between the target compound and known inhibitors, guiding virtual screening efforts .

- Crystallography : Tools like SHELX () and ring-puckering analyses () are critical for resolving the conformational flexibility of the tetrahydropyrimidine ring, which impacts bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.